4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
CAS No.:
Cat. No.: VC13515576
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrF3N2 |
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Molecular Weight | 279.06 g/mol |
IUPAC Name | 4-bromo-1-methyl-3-(trifluoromethyl)indazole |
Standard InChI | InChI=1S/C9H6BrF3N2/c1-15-6-4-2-3-5(10)7(6)8(14-15)9(11,12)13/h2-4H,1H3 |
Standard InChI Key | PSTXXZGANRZDMH-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=CC=C2)Br)C(=N1)C(F)(F)F |
Canonical SMILES | CN1C2=C(C(=CC=C2)Br)C(=N1)C(F)(F)F |
Introduction
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole class of heterocycles. It is characterized by a fused bicyclic structure consisting of a five-membered ring with two nitrogen atoms, a bromine atom at the 4-position, a methyl group at the 1-position, and a trifluoromethyl group at the 3-position. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
Synthesis Methods
The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole typically involves multi-step reactions starting from indazole precursors. A common approach includes:
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Formation of Indazole Core: This involves the cyclization of appropriate precursors under specific conditions.
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Bromination: Introduction of the bromine atom at the desired position.
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Trifluoromethylation: Incorporation of the trifluoromethyl group using trifluoromethylating agents.
Optimization of these methods aims to maximize yield and purity while minimizing environmental impact.
Biological Activity and Applications
While specific biological activity data for 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole may not be extensively documented, similar indazole derivatives have shown promise in various medicinal applications, including enzyme inhibition and receptor binding. The structural modifications in this compound could potentially enhance its interaction with biological targets, making it a candidate for further research in medicinal chemistry.
Research Findings and Potential Applications
Application Area | Potential Use | Status |
---|---|---|
Medicinal Chemistry | Enzyme Inhibition | Ongoing Research |
Receptor Binding | Potential Ligand | Theoretical |
Drug Development | Candidate Compound | Preliminary |
Given the lack of specific data on this compound, research continues into optimizing its synthesis and exploring its full range of biological activities.
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